molecular formula C9H9IO3 B110118 Methyl 2-(4-hydroxy-3-iodophenyl)acetate CAS No. 352469-17-1

Methyl 2-(4-hydroxy-3-iodophenyl)acetate

Cat. No.: B110118
CAS No.: 352469-17-1
M. Wt: 292.07 g/mol
InChI Key: VYYIQILKQOKIKI-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-iodophenyl)acetate is an organic compound with the molecular formula C₉H₉IO₃ It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxyl group at the 4-position and an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3-iodophenyl)acetate typically involves a multi-step reaction sequence. One common method includes the following steps :

    Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-iodophenylacetic acid.

    Esterification: The carboxylic acid group of 4-hydroxy-3-iodophenylacetic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Esterification: Large-scale esterification using methanol and an acid catalyst.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-iodophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Formation of Methyl 2-(4-hydroxy-3-oxophenyl)acetate.

    Reduction: Formation of Methyl 2-(4-hydroxyphenyl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-iodophenyl)acetate has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of thyroid hormone analogs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3-iodophenyl)acetate involves its interaction with specific molecular targets and pathways . The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-(3-iodophenyl)acetate: Similar structure but with the hydroxyl group at a different position.

    Methyl 4-hydroxy-3-iodobenzoate: Similar functional groups but with a benzoate backbone instead of phenylacetic acid.

Uniqueness

Methyl 2-(4-hydroxy-3-iodophenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(4-hydroxy-3-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYIQILKQOKIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-hydroxy-3-iodophenyl)acetate
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